Aloxistatin Aloxistatin Aloxistatin is an L-leucine derivative that is the amide obtained by formal condensation of the carboxy group of (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid with the amino group of N-(3-methylbutyl)-L-leucinamide. It has a role as a cathepsin B inhibitor and an anticoronaviral agent. It is a L-leucine derivative, a monocarboxylic acid amide, an epoxide and an ethyl ester.
Aloxistatin is an inhibitor of cysteine protease with blood platelet aggregation inhibiting activity. Aloxistatin is an irreversible, membrane-permeable inhibitor of lysosomal and cytosolic cysteine proteases with the ability to inhibit calpain activity in intact platelets.
Brand Name: Vulcanchem
CAS No.: 88321-09-9
VCID: VC0518084
InChI: InChI=1S/C17H30N2O5/c1-6-23-17(22)14-13(24-14)16(21)19-12(9-11(4)5)15(20)18-8-7-10(2)3/h10-14H,6-9H2,1-5H3,(H,18,20)(H,19,21)/t12-,13-,14-/m0/s1
SMILES: CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NCCC(C)C
Molecular Formula: C17H30N2O5
Molecular Weight: 342.4 g/mol

Aloxistatin

CAS No.: 88321-09-9

VCID: VC0518084

Molecular Formula: C17H30N2O5

Molecular Weight: 342.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Aloxistatin - 88321-09-9

Description

Aloxistatin, also known as loxistatin or E-64d, is a synthetic compound that acts as an irreversible cysteine protease inhibitor. It is a derivative of E-64, a natural product obtained from fungi. Aloxistatin has been studied for its potential therapeutic applications in various diseases, including muscular dystrophy, neurodegenerative disorders, and more recently, viral infections such as COVID-19.

Mechanism of Action

Aloxistatin is an irreversible inhibitor of cysteine proteases, including cathepsin B and calpains 1 and 2 . By covalently binding to the active site of these enzymes, it prevents their proteolytic activity. This mechanism is significant in diseases where cysteine proteases play a pathogenic role.

COVID-19 and Viral Infections

Recent studies have highlighted aloxistatin's antiviral properties, particularly against SARS-CoV-2. It inhibits cathepsin L, which is involved in viral entry into cells, reducing viral replication by approximately 92% in laboratory experiments . This has led to interest in repurposing aloxistatin for COVID-19 treatment.

Anti-Glomerular Basement Membrane Disease

Aloxistatin has shown promise in experimental models of anti-glomerular basement membrane disease by reducing kidney injury and immune cell infiltration .

Research Findings

Disease/ConditionResearch FindingsSource
Muscular DystrophyFailed in human clinical trials
Alzheimer's DiseaseUnder preclinical investigation
COVID-19Inhibits SARS-CoV-2 replication in vitro
Anti-GBM DiseaseReduces kidney injury and immune cell infiltration

Clinical Trials and Development

Aloxistatin has undergone clinical testing for various conditions but has not yet been approved for any. Recent efforts include a phase-I inhalation trial for COVID-19 treatment in Germany .

CAS No. 88321-09-9
Product Name Aloxistatin
Molecular Formula C17H30N2O5
Molecular Weight 342.4 g/mol
IUPAC Name ethyl (2S,3S)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate
Standard InChI InChI=1S/C17H30N2O5/c1-6-23-17(22)14-13(24-14)16(21)19-12(9-11(4)5)15(20)18-8-7-10(2)3/h10-14H,6-9H2,1-5H3,(H,18,20)(H,19,21)/t12-,13-,14-/m0/s1
Standard InChIKey SRVFFFJZQVENJC-IHRRRGAJSA-N
Isomeric SMILES CCOC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H](CC(C)C)C(=O)NCCC(C)C
SMILES CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NCCC(C)C
Canonical SMILES CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NCCC(C)C
Appearance Solid powder
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms (2S,3S)-trans-epoxysuccinyl-L-leucylamido-3-methylbutane ethyl ester
aloxistatin
E64d inhibitor
EP 453
EP-453
epoxysuccinyl-leucylamide(3-methyl)butane ethyl ester
ethyl (+)-(2S,3S)-2,3-epoxy-N-((S)-1-(isopentylcarbamoyl)-3-methylbutyl)succinamate
ethyl 3-(3-methyl-1-(3-methylbutylcarbamoyl)butylcarbamoyl)-2-oxiranecarboxylate
ethyl epoxysuccinyl-leucylamido-3-methylbutane
loxistatin
loxistatin, (2S-(2alpha,3beta(R*)))-isomer
protease inhibitor E64d
Reference 1: Ni H, Ren SY, Zhang LL, Sun Q, Tian T, Feng X. Expression profiles of hippocampal regenerative sprouting-related genes and their regulation by E-64d in a developmental rat model of penicillin-induced recurrent epilepticus. Toxicol Lett. 2013 Feb 27;217(2):162-9. doi: 10.1016/j.toxlet.2012.12.010. Epub 2012 Dec 21. PubMed PMID: 23266720. 2: Oh-ye Y, Inoue Y, Moriyasu Y. Detecting autophagy in Arabidopsis roots by membrane-permeable cysteine protease inhibitor E-64d and endocytosis tracer FM4-64. Plant Signal Behav. 2011 Dec;6(12):1946-9. PubMed PMID: 22105025; PubMed Central PMCID: PMC3337184. 3: Chen Z, Yao K, Xu W, Wu R. [Inhibition of calpain expression by E-64d in the rat retina subjected to ischemia/reperfusion injury]. Mol Biol (Mosk). 2008 Mar-Apr;42(2):258-64. Russian. PubMed PMID: 18610834. 4: Otani T. Cysteine protease inhibitor, E-64d, prevents in vitro cerulein- induced trypsinogen activation. Gastroenterology. 1998 Sep;115(3):802. PubMed PMID: 9742009. 5: McGowan EB, Becker E, Detwiler TC. Inhibition of calpain in intact platelets by the thiol protease inhibitor E-64d. Biochem Biophys Res Commun. 1989 Jan 31;158(2):432-5. PubMed PMID: 2537073.
PubChem Compound 65663
Last Modified Aug 15 2023

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